Cas no 91430-26-1 (4-isobutoxybenzohydrazide)

4-isobutoxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylpropoxy)benzohydrazide
- 4-Isobutoxybenzohydrazide
- 4-ISOBUTOXY-BENZOIC ACID HYDRAZIDE
- 4-Isobutyloxy-benzoesaeurehydrazid
- A843906
- AKOS000122591
- EN300-04343
- Z56862726
- SB86469
- FT-0678127
- VWC
- MFCD00455386
- CS-0219566
- 91430-26-1
- SR-01000036903
- SR-01000036903-1
- HMS1782N13
- VS-04267
- Oprea1_257557
- DTXSID70366261
- STK327506
- ALBB-002473
- BBL014319
- 4-isobutoxybenzohydrazide
-
- MDL: MFCD00455386
- インチ: InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
- InChIKey: BMAFPTCNYPHNMO-UHFFFAOYSA-N
- ほほえんだ: CC(C)COC1=CC=C(C=C1)C(=O)NN
計算された属性
- せいみつぶんしりょう: 208.12100
- どういたいしつりょう: 208.121
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.091
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.533
- PSA: 64.35000
- LogP: 2.41610
4-isobutoxybenzohydrazide セキュリティ情報
4-isobutoxybenzohydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
4-isobutoxybenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM114159-10g |
4-isobutoxybenzohydrazide |
91430-26-1 | 95% | 10g |
$720 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-5g |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 97% | 5g |
¥5306.00 | 2024-04-25 | |
abcr | AB378371-500 mg |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 500MG |
€195.40 | 2023-02-03 | ||
Enamine | EN300-04343-0.1g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 0.1g |
$26.0 | 2025-02-21 | |
Enamine | EN300-04343-0.25g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 0.25g |
$37.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-10g |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 97% | 10g |
¥10598.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024017-500mg |
4-Isobutoxybenzohydrazide |
91430-26-1 | 500mg |
584.0CNY | 2021-07-10 | ||
Enamine | EN300-04343-1.0g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 1.0g |
$75.0 | 2025-02-21 | |
Chemenu | CM114159-5g |
4-isobutoxybenzohydrazide |
91430-26-1 | 95% | 5g |
$420 | 2024-07-20 | |
A2B Chem LLC | AD09203-1g |
4-Isobutoxybenzohydrazide |
91430-26-1 | 1g |
$56.00 | 2024-07-18 |
4-isobutoxybenzohydrazide 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
4. Book reviews
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
4-isobutoxybenzohydrazideに関する追加情報
Professional Introduction to 4-isobutoxybenzohydrazide (CAS No. 91430-26-1)
4-isobutoxybenzohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 91430-26-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its isobutoxy and benzohydrazide functional groups, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The isobutoxy moiety contributes to the lipophilicity of the molecule, while the benzohydrazide group opens up possibilities for further chemical modifications, including condensation reactions with carbonyl compounds to form hydrazones, which are pivotal in drug development.
The relevance of 4-isobutoxybenzohydrazide in contemporary research is underscored by its potential applications in the design of novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological properties. For instance, derivatives of benzohydrazide have been explored for their antimicrobial and anti-inflammatory activities. The incorporation of the isobutoxy group into these derivatives enhances their metabolic stability and bioavailability, making them more suitable for clinical use.
In the realm of drug discovery, 4-isobutoxybenzohydrazide has been utilized in the development of small-molecule inhibitors targeting specific enzymatic pathways. One notable area of research involves its application in the synthesis of protease inhibitors, which are crucial for treating chronic diseases such as cancer and HIV/AIDS. The benzohydrazide moiety allows for selective binding to active sites of target enzymes, while the isobutoxy group improves solubility and membrane permeability. This dual functionality has been leveraged to create compounds with enhanced binding affinity and reduced off-target effects.
Moreover, the compound has shown promise in the field of neurology. Emerging research indicates that derivatives of 4-isobutoxybenzohydrazide may serve as potential candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The benzohydrazide group can interact with biological targets involved in neurotransmitter pathways, while the isobutoxy moiety facilitates blood-brain barrier penetration. Preclinical studies have demonstrated that certain analogs exhibit neuroprotective effects by modulating oxidative stress and inflammation.
The synthetic versatility of 4-isobutoxybenzohydrazide also makes it a valuable tool for medicinal chemists. Its reactivity with various electrophiles allows for the construction of complex molecular architectures, enabling the exploration of diverse chemical space. This flexibility is particularly advantageous in fragment-based drug design approaches, where small molecular fragments are combined to develop lead compounds with optimized pharmacokinetic profiles. The compound's ability to undergo sequential functionalization has been instrumental in generating libraries of novel molecules for high-throughput screening.
From a computational chemistry perspective, 4-isobutoxybenzohydrazide has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its binding mode and energetic properties. These findings have guided rational modifications to improve potency and selectivity. The integration of experimental data with computational predictions has fostered a more efficient drug discovery pipeline.
The industrial significance of 4-isobutoxybenzohydrazide extends beyond academic research. Pharmaceutical companies have recognized its potential as a key intermediate in large-scale synthesis processes. The development of robust synthetic routes ensures a reliable supply chain for downstream applications. Continuous improvements in catalytic methods and green chemistry principles have further enhanced the sustainability of producing this compound, aligning with global efforts to minimize environmental impact.
Future directions in the study of 4-isobutoxybenzohydrazide include exploring its role in combination therapies and personalized medicine. By leveraging its structural features, researchers aim to develop multi-target directed ligands that can address complex diseases more effectively. Additionally, advances in biocatalysis may enable more efficient production methods, reducing costs and improving accessibility for therapeutic applications.
In conclusion, 4-isobutoxybenzohydrazide (CAS No. 91430-26-1) represents a fascinating compound with broad implications in pharmaceutical chemistry and medicinal biology. Its unique structural attributes and synthetic capabilities make it a cornerstone in the development of novel bioactive molecules. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly vital role in addressing unmet medical needs.
91430-26-1 (4-isobutoxybenzohydrazide) 関連製品
- 90873-17-9(4-Isopropoxybenzohydrazide)
- 64328-60-5(4-propoxybenzohydrazide)
- 64328-61-6(4-Butoxybenzohydrazide)
- 64328-64-9(Benzoic acid, 4-(heptyloxy)-, hydrazide)
- 3064-33-3(4-(Decyloxy)benzohydrazide)
- 350997-57-8(3-Butoxybenzohydrazide)
- 58586-81-5(4-Ethoxybenzhydrazide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 27830-16-6(3-Ethoxybenzhydrazide)
- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
